molecular formula C9H8BrF2N B2664793 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline CAS No. 1598098-34-0

5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2664793
CAS No.: 1598098-34-0
M. Wt: 248.071
InChI Key: DLVDKNQYMLWUQQ-UHFFFAOYSA-N
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Description

5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline is a halogenated tetrahydroquinoline derivative characterized by a bicyclic quinoline core with bromine and fluorine substituents. Key features include:

  • Molecular formula: C₉H₈BrF₂N (assuming structural similarity to ).
  • Molecular weight: ~248.07 g/mol.

This compound serves as a precursor for synthesizing polyfunctionalized quinoline derivatives, particularly in medicinal chemistry for drug discovery .

Properties

IUPAC Name

5-bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2N/c10-8-5-2-1-3-13-9(5)7(12)4-6(8)11/h4,13H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVDKNQYMLWUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2Br)F)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated and fluorinated aniline derivatives, which undergo cyclization in the presence of suitable catalysts and solvents . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Synthesis
5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline serves as a crucial building block in the synthesis of more complex fluorinated compounds and heterocycles. Its unique structure allows for various chemical modifications through substitution reactions, oxidation, and reduction processes.

Chemical Reactions
The compound can undergo several types of reactions:

  • Substitution Reactions : The bromine and fluorine atoms can be replaced by other functional groups using nucleophiles.
  • Oxidation and Reduction Reactions : It can be oxidized or reduced to yield different derivatives.
  • Coupling Reactions : This compound can participate in coupling reactions to form more complex molecules.

5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline has been investigated for its biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:

PathogenMinimum Inhibitory Concentration (MIC) (µM)
Pseudomonas aeruginosa12.23
Klebsiella pneumoniae6.68
Staphylococcus aureus62.5

These values suggest that 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline is more effective than some conventional antibiotics.

Anticancer Activity

The compound has also shown promise in anticancer research. A study evaluating its effects on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability:

Treatment Concentration (µM)IC50 Value (µM)
48 hours15

This indicates significant cytotoxicity against these cancer cells.

Case Studies

  • Antimicrobial Study : In a study focusing on the antimicrobial effects of 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline against Pseudomonas aeruginosa, the compound demonstrated a strong inhibitory effect at concentrations as low as 12.23 µM. This positions it as a potential candidate for developing new antibiotics.
  • Anticancer Research : A detailed investigation into the anticancer properties of this compound showed that it not only inhibited cell growth but also induced apoptosis in cancerous cells. The findings support further exploration into its mechanisms of action and potential therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline. Variations in substituents at different positions on the quinoline ring can significantly influence its potency and spectrum of activity.

CompoundBiological Activity
5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinolineHigh antimicrobial and anticancer activity
4-Bromo-8-fluoro-2-methylquinolineModerate activity
6-Bromo-4-chloro-8-methylquinolineLow activity

This comparative analysis highlights how slight variations in chemical structure can lead to significant differences in biological efficacy.

Comparison with Similar Compounds

Substituent Patterns and Molecular Properties

The table below compares 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline (hypothetical) with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline ( ) Br (5), F (6,7) 248.07 Precursor for anticancer agents; powder form
6,8-Dibromo-1,2,3,4-tetrahydroquinoline ( ) Br (6,8) 322.96 Used to synthesize 3,6,8-tribromoquinoline (90% yield via Br₂/CHCl₃)
5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline ( ) Br (5), CF₃ (7) 294.11 High polarity due to CF₃; discontinued commercial availability
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride ( ) Br (6), CH₃ (4,4) 278.60 Bicyclic structure with enhanced stability; potential pharmacological applications

Key Observations :

  • Halogen positioning : Bromine at position 5 (as in the target compound) vs. 6 () alters electronic distribution and steric hindrance.
  • Fluorine vs. bromine : Fluorine’s electronegativity increases polarity and metabolic stability, whereas bromine’s bulkiness enhances halogen bonding in biological targets .
  • Trifluoromethyl groups (): Introduce strong electron-withdrawing effects, improving binding affinity in enzyme inhibition but complicating synthesis .

Biological Activity

5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline is a fluorinated quinoline derivative that has garnered attention for its significant biological activity. This compound is being investigated for its potential applications in various fields such as medicinal chemistry, particularly for its antibacterial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline is C9H8BrF2NC_9H_8BrF_2N, and it features a unique combination of bromine and fluorine atoms which enhances its chemical reactivity and biological activity. The presence of these halogens increases the compound's lipophilicity and metabolic stability.

The biological activity of 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline is primarily attributed to its ability to interact with specific molecular targets in biological systems. The fluorine atoms enhance the compound's binding affinity to proteins and enzymes involved in critical cellular processes. This interaction can lead to the inhibition of various enzymes and proteins that are essential in pathways related to bacterial infections and cancer cell proliferation.

Biological Activity Overview

The following table summarizes the biological activities associated with 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline:

Activity Type Description References
Antibacterial Exhibits significant antibacterial properties against various bacterial strains.,
Antiviral Investigated for potential antiviral effects; enhances stability against viral pathogens.,
Anticancer Shows promise as an anticancer agent by inhibiting cell proliferation in cancer cell lines. ,
Enzyme Inhibition Inhibits specific enzymes involved in DNA replication and other metabolic processes.,

Anticancer Activity

A study focusing on the anticancer properties of 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and PC-3 (prostate cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 0.5 µM to 1.5 µM across different cell lines, indicating potent antiproliferative activity compared to standard chemotherapeutic agents .

Antibacterial Activity

In another investigation into its antibacterial effects:

  • Bacterial Strains Tested : Escherichia coli and Staphylococcus aureus.
  • Results : The compound showed minimum inhibitory concentrations (MIC) as low as 10 µg/mL against these pathogens, highlighting its potential as a novel antibacterial agent .

Research Findings

Recent research emphasizes the structural modifications that can enhance the biological activity of quinoline derivatives like 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline. For example:

  • Fluorination Effects : The introduction of fluorine atoms has been shown to improve the binding affinity to target proteins significantly.
  • Bromination Role : The bromine atom contributes to increased reactivity and selectivity towards certain biological targets .

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